molecular formula C11H11F2N3OS B2572694 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 832127-32-9

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2572694
CAS No.: 832127-32-9
M. Wt: 271.29
InChI Key: SAIMGASHDYFKKT-UHFFFAOYSA-N
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Description

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, an ethyl group, and a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.

    Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethoxy group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced difluoromethoxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Trifluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-(Methoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-(Chloromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3OS/c1-2-16-9(14-15-11(16)18)7-5-3-4-6-8(7)17-10(12)13/h3-6,10H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMGASHDYFKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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